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Compound of Interest

Compound Name: Demeton-S-methyl

Cat. No.: B133067

This guide provides a detailed comparison of the toxicity of the organophosphate insecticide
Demeton-S-methyl and its primary metabolites, Demeton-S-methyl sulfoxide and Demeton-
S-methyl sulfone. The information is intended for researchers, scientists, and professionals in
drug development and toxicology.

Overview of Toxicological Profiles

Demeton-S-methyl and its metabolites are systemic and contact insecticides that exert their
toxic effects through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the
nervous system of both insects and mammals.[1][2] The metabolic oxidation of Demeton-S-
methyl in plants, animals, and the environment leads to the formation of Demeton-S-methyl
sulfoxide and subsequently Demeton-S-methyl sulfone.[3][4] These metabolites are also
potent cholinesterase inhibitors.[3][5]

Quantitative Toxicity Data

The following table summarizes the acute toxicity data (LD50) and in vitro enzyme inhibition
data (IC50) for Demeton-S-methyl and its key metabolites.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b133067?utm_src=pdf-interest
https://www.benchchem.com/product/b133067?utm_src=pdf-body
https://www.benchchem.com/product/b133067?utm_src=pdf-body
https://www.benchchem.com/product/b133067?utm_src=pdf-body
https://www.benchchem.com/product/b133067?utm_src=pdf-body
https://www.benchchem.com/product/b133067?utm_src=pdf-body
http://extoxnet.orst.edu/pips/demetons.htm
https://en.wikipedia.org/wiki/Nerve_agent
https://www.benchchem.com/product/b133067?utm_src=pdf-body
https://www.benchchem.com/product/b133067?utm_src=pdf-body
https://www.benchchem.com/product/b133067?utm_src=pdf-body
https://www.benchchem.com/product/b133067?utm_src=pdf-body
https://www.inchem.org/documents/jmpr/jmpmono/v073pr12.htm
https://www.inchem.org/documents/jmpr/jmpmono/v065pr16.htm
https://www.inchem.org/documents/jmpr/jmpmono/v073pr12.htm
https://www.inchem.org/documents/ehc/ehc/ehc197.htm
https://www.benchchem.com/product/b133067?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b133067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

LD50 IC50 (Molar)
Route of
Test L (mglkg for Sheep Reference(s
Compound . Administrat
Species . body Erythrocyte )
ion
weight) AChE
Demeton-S- Rat (Male &
Oral 30-85 6.5x 105 [1][3][6]
methyl Female)
Rat Dermal ~85 [1]
Guinea Pig
Oral 110 [1][3][6]
(Male)
Demeton-S-
methyl Rat Oral 30-75 4.1x 105 [4]
sulfoxide
(Oxydemeton
Mouse Oral 30 [4]
-methyl)
Guinea Pig Oral 120 [4]
Demeton-S-
methyl Rat Oral - 2.3x103 [31[4]
sulfone

Note: LD50 values can vary based on the specific strain, sex, and age of the test animals, as
well as the formulation of the test substance.

Experimental Protocols

The toxicological data presented in this guide are primarily derived from standardized
experimental protocols. Below are detailed descriptions of the key methodologies employed.

Acute Oral Toxicity Testing (OECD Guideline 420, 423,
425)

Acute oral toxicity studies are conducted to determine the adverse effects that occur within a
short time of oral administration of a single dose of a substance.[7] The OECD provides several
guidelines for this purpose.
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e Principle: A test substance is administered orally by gavage to fasted experimental animals
(commonly rats) in a stepwise procedure using a series of fixed dose levels (e.g., 5, 50, 300,
2000 mg/kg).[8][9] The objective is to identify the dose that causes evident toxicity or
mortality, allowing for classification of the substance's acute toxicity.[7][10]

e Animal Selection and Housing: Healthy, young adult rodents of a single sex (typically
females, as they can be slightly more sensitive) are used.[8] Animals are acclimatized to
laboratory conditions for at least five days before the study.[11] They are housed in
appropriate cages with controlled temperature (22 + 3°C) and humidity (30-70%).[11]

o Dose Administration: The test substance is administered in a single dose via a stomach tube
or suitable intubation cannula.[9] Animals are fasted (food, but not water, withheld) overnight
before dosing.[9]

o Observation Period: Animals are observed for at least 14 days.[8] Observations include
changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and
central nervous systems, and behavior.[8] The time of death is recorded as precisely as
possible.[8]

o Data and Reporting: The final report includes details on the test animal species and strain,
environmental conditions, dose levels, and a tabulation of responses, including mortality and
signs of toxicity.[11]

In Vitro Cholinesterase Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting the activity of the
acetylcholinesterase enzyme.

e Principle: The assay measures the activity of cholinesterase in the presence of varying
concentrations of an inhibitor. The most common method is the Ellman's assay, which uses a
chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[12] Acetylthiocholine is
used as a substrate, which is hydrolyzed by AChE to thiocholine. Thiocholine then reacts
with DTNB to produce a yellow-colored product, the absorbance of which is measured
spectrophotometrically. The reduction in color formation in the presence of an inhibitor is
proportional to the degree of enzyme inhibition.

e Procedure:
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o A solution of purified or tissue-derived cholinesterase (e.g., from sheep erythrocytes) is
prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).[13]

o The enzyme is pre-incubated with various concentrations of the test compound
(Demeton-S-methyl or its metabolites) for a defined period (e.g., 30 minutes) at a
controlled temperature (e.g., 37°C).[4][13]

o The enzymatic reaction is initiated by adding the substrate (acetylthiocholine) and the
chromogen (DTNB).

o The change in absorbance is monitored over time using a spectrophotometer.

o The percentage of enzyme inhibition is calculated for each inhibitor concentration, and the
IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is
determined by plotting the percentage of inhibition against the logarithm of the inhibitor
concentration.

In Vitro Cytotoxicity Assays (e.g., MTT Assay)

These assays are used to assess the general toxicity of a compound to cells in culture.

e Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a
colorimetric assay that measures cell metabolic activity. Viable cells contain mitochondrial
dehydrogenases that can reduce the yellow MTT to a purple formazan product, which can be
dissolved and quantified by spectrophotometry. The amount of formazan produced is directly
proportional to the number of viable cells.

e Procedure:
o Cells are seeded in a 96-well plate and allowed to attach and grow for a specified period.

o The cells are then treated with various concentrations of the test compound for a defined
exposure time (e.g., 24 or 48 hours).[14]

o After the incubation period, the treatment medium is removed, and a solution of MTT is
added to each well. The plate is then incubated for a few hours to allow for formazan
formation.
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o A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
o The absorbance of the resulting purple solution is measured using a microplate reader.

o Cell viability is expressed as a percentage of the untreated control, and the IC50 (the
concentration that reduces cell viability by 50%) can be calculated.

Signaling Pathways and Mechanisms of Action

The primary mechanism of toxicity for Demeton-S-methyl and its metabolites is the inhibition
of acetylcholinesterase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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